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Compound of Interest

Compound Name: Bromo-DragonFLY

Cat. No.: B1250283

A Comparative Metabolic Study: Bromo-
DragonFLY vs. 2C-B-FLY

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two potent
psychoactive benzodifuran derivatives: Bromo-DragonFLY and 2C-B-FLY. The information
presented is collated from in vitro and in silico studies to offer a comprehensive overview for
toxicological and pharmacological research.

Executive Summary

Bromo-DragonFLY and 2C-B-FLY, despite their structural similarities, exhibit stark differences
in their metabolic fates. In vitro studies reveal that Bromo-DragonFLY is highly resistant to
hepatic metabolism and acts as a potent inhibitor of monoamine oxidase A (MAO-A).
Conversely, 2C-B-FLY undergoes metabolism primarily through cytochrome P450 2D6
(CYP2D6) and MAO-A, leading to the formation of various metabolites. These metabolic
distinctions are critical for understanding the varied toxicological profiles and duration of effects
of these compounds.

Comparative Data on Metabolism

The following table summarizes the key metabolic features of Bromo-DragonFLY and 2C-B-
FLY based on available experimental data.
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Feature

Bromo-DragonFLY

2C-B-FLY

Primary Metabolic Enzymes

Resistant to metabolism by
hepatic enzymes.[1][2] Potent
inhibitor of Monoamine
Oxidase A (MAO-A).[1][3][4]

Cytochrome P450 2D6
(CYP2D6), Monoamine
Oxidase A (MAO-A).[1][5]

Primary Metabolic Pathways

In vitro studies show no
significant metabolism.[1][2] In
silico predictions suggest
potential for epoxidation,
quinone formation, UGT
conjugation, and N-

dealkylation.[6]

Monohydroxylation, N-
acetylation.[1] Based on the
closely related 2C-B-Fly-
NBOMe, other potential
pathways include poly-
hydroxylation, O-
demethylation, oxidative
debromination, and

subsequent glucuronidation.[7]

[8][°]

Key Metabolites Identified

No metabolites were detected
in in vitro hepatic systems.[1]

[2]

Aldehyde metabolite (from
MAO-A action),
monohydroxylated and N-

acetylated products.[1]

Enzyme Inhibition

Competitive inhibitor of MAO-A
with a Ki of 0.352 uM.[1]

Not reported to be a significant
inhibitor of major metabolic

enzymes.

Metabolic Pathways

The metabolic pathways of Bromo-DragonFLY and 2C-B-FLY are visualized below.

Inhibition

Resistant to metabolism »

Bromo-DragonFLY

Potent Inhibition (Ki = 0.352 uM)

Hepatic Enzymes (CYPs, etc.) No Significant Metabolism
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Metabolic fate of Bromo-DragonFLY.
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Metabolic pathways of 2C-B-FLY.

Experimental Protocols

The following are summaries of the methodologies employed in key studies investigating the
metabolism of Bromo-DragonFLY and 2C-B-FLY.

In Vitro Metabolism of Bromo-DragonFLY and 2C-B-FLY

(Noble et al., 2018)

» Objective: To investigate the human hepatic metabolism of Bromo-DragonFLY and 2C-B-

FLY in vitro.[1]

» Methodology:

o Systems: Pooled human liver microsomes (HLM), pooled human liver cytosol (HLC), and

recombinant enzymes were used.[1]

o Metabolism Studies: The compounds were incubated with the in vitro systems.[1]
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o Analysis: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) was
employed to detect and identify metabolites.[1]

o MAO-A Inhibition Assay: The inhibitory potential of Bromo-DragonFLY on MAO-A
mediated deamination of serotonin was assessed using LC-MS/MS.[1] The aldehyde
metabolite of 2C-B-FLY produced by MAO-A was trapped using methoxyamine.[1]

o Key Findings:
o Bromo-DragonFLY was not metabolized in the tested in vitro systems.[1][2]

o 2C-B-FLY was metabolized by CYP2D6 in HLM and to some extent in HLC, with the
primary biotransformations being monohydroxylation and N-acetylation.[1]

o MAO-A also metabolized 2C-B-FLY, producing an aldehyde metabolite.[1]

o Bromo-DragonFLY was identified as a competitive inhibitor of MAO-A.[1]

In Vitro and In Vivo Metabolism of 2C-B-Fly-NBOMe
(Nykodemova et al., 2021)

While this study focuses on a close analog, 2C-B-Fly-NBOMe, its findings provide valuable
insights into the potential metabolic pathways of 2C-B-FLY.

o Objective: To identify the phase | and phase Il metabolites of 2C-B-Fly-NBOMe in different
biological systems.[7][8][9]

o Methodology:

o Systems: The study utilized isolated human liver microsomes (HLM), the fungus
Cunninghamella elegans, and in vivo studies in rats.[7][8][9]

o Metabolite Detection: An untargeted screening approach using liquid chromatography-
tandem mass spectrometry (LC-MS/MS) was used to detect phase | and Il metabolites.[7]

[°]

o Metabolite Identification: Hypothesized metabolites were synthesized as reference
standards to confirm their structures and fragmentation patterns.[7][9]
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o In Vivo Study: Rats were administered 2C-B-Fly-NBOMe, and urine was collected for
analysis.[7]

o Key Findings:
o Atotal of thirty-five phase | and nine phase Il metabolites were identified.[7][9]

o Major metabolic pathways included mono- and poly-hydroxylation, O-demethylation,
oxidative debromination, and N-demethoxybenzylation, followed by glucuronidation and/or
N-acetylation.[7][9]

o The highest number and concentration of metabolites were found in human liver
microsomes.[7][9]

Experimental Workflow

The general workflow for identifying the metabolic pathways of these novel psychoactive
substances is depicted below.
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General workflow for metabolic studies.

Conclusion

The metabolic profiles of Bromo-DragonFLY and 2C-B-FLY are markedly different. Bromo-
DragonFLY's resistance to metabolism and potent MAO-A inhibition likely contribute to its long
duration of action and severe toxicity. In contrast, 2C-B-FLY is actively metabolized by key
drug-metabolizing enzymes, suggesting a different pharmacokinetic and toxicological profile.
Understanding these metabolic differences is paramount for forensic identification, clinical
toxicology, and the development of potential therapeutic interventions in cases of overdose.
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Further in vivo studies, particularly for Bromo-DragonFLY, are warranted to fully elucidate its
metabolic fate and toxicokinetics in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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